5-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine
Overview
Description
5-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine is a heterocyclic compound that features a pyridine ring substituted with a hydrazinyl group and an oxadiazole ring. The presence of the fluorophenyl group adds to its chemical diversity, making it a compound of interest in various fields of research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine typically involves multiple steps:
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Formation of the Oxadiazole Ring: : This can be achieved by cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
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Introduction of the Fluorophenyl Group: : This step often involves the use of fluorobenzene derivatives in a nucleophilic aromatic substitution reaction, facilitated by strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
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Coupling with Pyridine Derivatives: : The final step involves coupling the oxadiazole intermediate with a pyridine derivative, typically using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl group, forming azo or azoxy derivatives.
Reduction: Reduction of the oxadiazole ring can lead to the formation of hydrazine derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products
Oxidation: Azo compounds, azoxy compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the oxadiazole ring is known to impart various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers are exploring its use in drug design and development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of 5-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The fluorophenyl group enhances binding affinity and specificity, while the hydrazinyl group can form hydrogen bonds, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorinated heterocycle with potential biological activity.
5-Amino-3-(4-fluorophenyl)pyrazole: Known for its use as an intermediate in the synthesis of bioactive compounds.
Uniqueness
5-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine stands out due to its combination of the oxadiazole and pyridine rings, which is less common compared to other fluorinated heterocycles. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
[5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN5O/c14-10-4-1-8(2-5-10)12-17-13(20-19-12)9-3-6-11(18-15)16-7-9/h1-7H,15H2,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBHDPYUPFOQIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C3=CN=C(C=C3)NN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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